molecular formula C11H15N3O3 B5162323 N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide

N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide

Cat. No. B5162323
M. Wt: 237.25 g/mol
InChI Key: CGGMAPHVZCGFNL-UHFFFAOYSA-N
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Description

N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide, commonly known as HEPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. HEPT is a derivative of isonicotinamide and has been found to possess various biochemical and physiological effects that make it a valuable tool in laboratory experiments.

Mechanism of Action

HEPT binds to the reverse transcriptase enzyme and inhibits its activity by changing the shape of the enzyme's active site. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for viral replication.
Biochemical and Physiological Effects:
HEPT has been found to have various biochemical and physiological effects, including the ability to inhibit the activity of other enzymes such as tyrosine kinase and protein kinase C. HEPT has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

HEPT is a valuable tool in laboratory experiments due to its ability to inhibit the replication of HIV-1. However, it is important to note that HEPT has limitations in terms of its specificity and potency. HEPT may also have off-target effects on other enzymes and proteins, which can complicate experimental results.

Future Directions

For research involving HEPT include the development of more potent and specific derivatives, investigation of its potential as a therapeutic agent for other diseases, and further studies on its biochemical and physiological effects.

Synthesis Methods

HEPT can be synthesized using a variety of methods, including the reaction of isonicotinamide with 3-bromo-2-hydroxypropylamine. Other methods involve the use of different reagents and catalysts to produce HEPT in high yields and purity.

Scientific Research Applications

HEPT has been widely used in scientific research for its ability to inhibit the replication of HIV-1, the virus that causes AIDS. HEPT acts as a non-nucleoside reverse transcriptase inhibitor, which means it prevents the virus from replicating by blocking the activity of the reverse transcriptase enzyme.

properties

IUPAC Name

N-[3-(2-hydroxyethylamino)-3-oxopropyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-8-7-13-10(16)3-6-14-11(17)9-1-4-12-5-2-9/h1-2,4-5,15H,3,6-8H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGMAPHVZCGFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.